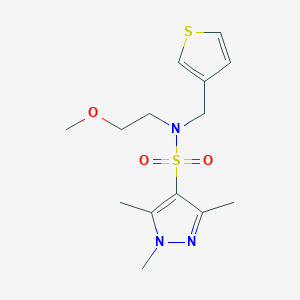

N-(2-methoxyethyl)-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Descripción

N-(2-methoxyethyl)-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The sulfonamide moiety is further functionalized with a 2-methoxyethyl group and a thiophen-3-ylmethyl substituent.

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-11-14(12(2)16(3)15-11)22(18,19)17(6-7-20-4)9-13-5-8-21-10-13/h5,8,10H,6-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRNSGLCCWBGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N(CCOC)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-methoxyethyl)-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Compound Overview

- Molecular Formula : C14H21N3O3S2

- Molecular Weight : 343.46 g/mol

- CAS Number : 1448070-25-4

- Structure : The compound features a pyrazole core with a sulfonamide group and a thiophene ring, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The method often includes:

- Formation of the pyrazole ring via cyclization.

- Introduction of the thiophene moiety through electrophilic substitution.

- Sulfonamide formation via reaction with sulfonyl chlorides.

This synthetic route is crucial for optimizing yield and purity, which is generally reported at around 95% for research-grade compounds.

Antimicrobial Properties

Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

| Activity Type | Target Organisms | IC50 Values (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.2 |

| Antifungal | Candida albicans | 12.8 |

Anti-inflammatory Effects

Compounds related to N-(2-methoxyethyl)-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide have demonstrated anti-inflammatory properties in various models. For example, studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

- In Vivo Studies : In a recent study involving animal models of inflammation, administration of a related pyrazole compound resulted in a significant reduction in edema and pain response compared to control groups. The observed effects were attributed to the inhibition of COX enzymes and modulation of inflammatory pathways .

- In Vitro Assays : In cell culture studies, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole ring or substituents on the thiophene can significantly alter potency and selectivity against different biological targets. For example:

- Substituents that enhance lipophilicity tend to improve membrane permeability, increasing efficacy against intracellular pathogens.

- Electron-withdrawing groups at specific positions have been shown to enhance anti-inflammatory activity by stabilizing reactive intermediates involved in signaling pathways .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the pyrazole class and features a sulfonamide functional group, which is known for its diverse pharmacological properties. Its molecular formula is , and it has a molecular weight of 296.34 g/mol. The presence of both the pyrazole and thiophene moieties contributes to its biological activity.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the antiproliferative effects of pyrazole-4-sulfonamide derivatives against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant inhibition of U937 cell proliferation without exhibiting cytotoxicity at certain concentrations . The half-maximal inhibitory concentration (IC50) values were determined, showcasing the potential of these derivatives in cancer therapy.

-

Antimicrobial Properties

- Pyrazole derivatives have been studied for their antimicrobial activities. Research indicates that modifications in the sulfonamide group can enhance efficacy against specific bacterial strains. The structure-activity relationship (SAR) studies suggest that the introduction of different substituents can lead to improved antimicrobial potency .

-

Anti-inflammatory Effects

- The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to N-(2-methoxyethyl)-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide have shown promise in reducing inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Case Studies

- Antiproliferative Activity Assessment : A study evaluated various pyrazole derivatives for their anticancer properties using U937 cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting a strong potential for development as anticancer agents .

- SAR Analysis : Another research effort focused on understanding how structural variations affect biological activity. By systematically altering substituents on the pyrazole ring and sulfonamide group, researchers identified key features that enhance efficacy against specific targets .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s key structural analogs include:

a. Goxalapladib (CAS-412950-27-7)

- Core Structure : 1,8-Naphthyridine acetamide.

- Functional Groups : Methoxyethyl, trifluoromethyl biphenyl, and difluorophenyl ethyl.

- Molecular Weight : 718.80 g/mol.

- Therapeutic Use : Atherosclerosis (GlaxoSmithKline).

- Comparison: Goxalapladib’s larger molecular weight and naphthyridine core contrast with the pyrazole-based target compound. The trifluoromethyl group enhances metabolic stability, while the biphenyl moiety likely improves target binding affinity.

b. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

- Core Structure : Oxadiazole-thiazole hybrid.

- Functional Groups : Sulfanyl, substituted phenyl, and thiazole.

- Synthesis : Involves refluxing with hydrazine hydrate (MeOH/N₂H₄·H₂O) and carbon disulfide (EtOH/CS₂/KOH), followed by Na₂CO₃ and DMF/LiH-mediated steps .

- Comparison :

- The oxadiazole-thiazole core in these derivatives may enhance antimicrobial activity compared to the pyrazole-thiophene system. The sulfanyl group in these compounds could increase reactivity, whereas the target compound’s methoxyethyl group may improve pharmacokinetic properties like solubility.

Molecular and Physicochemical Properties

Therapeutic Implications

- Target Compound : The pyrazole-thiophene scaffold may target inflammatory or microbial pathways, leveraging sulfonamide’s historical role in antibiotic design.

- Goxalapladib : Demonstrates how bulky aromatic systems (biphenyl, naphthyridine) are tailored for chronic diseases like atherosclerosis.

- Oxadiazole-Thiazole Derivatives : Highlight the importance of heterocycle diversity in optimizing antimicrobial potency.

Q & A

Q. Example Workflow :

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Confirm purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Characterize using NMR (e.g., δ 2.5–3.5 ppm for methoxyethyl protons) .

What are the primary reaction mechanisms involved in its synthesis?

Methodological Answer:

- Nucleophilic Substitution : The sulfonamide nitrogen attacks electrophilic alkyl chlorides (e.g., thiophen-3-ylmethyl chloride), facilitated by a base (K₂CO₃) .

- Side Reactions : Competing pathways include over-alkylation or oxidation of the thiophene ring. Mitigate by using inert atmospheres (N₂/Ar) and stoichiometric control .

Advanced Research Questions

How can computational modeling resolve contradictions in experimental reaction data (e.g., unexpected byproducts)?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to map potential energy surfaces and identify transition states leading to byproducts .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent/base pairs) that minimize side products.

Case Study :

A 2024 study integrated computational screening with experimental validation, reducing optimization cycles by 60% for similar sulfonamide derivatives .

How does the compound’s solubility profile impact formulation for biological assays, and what strategies address low aqueous solubility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.